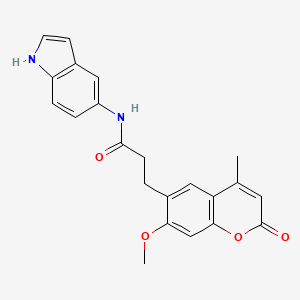

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

CAS No.:

Cat. No.: VC16320068

Molecular Formula: C22H20N2O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20N2O4 |

|---|---|

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |

| Standard InChI | InChI=1S/C22H20N2O4/c1-13-9-22(26)28-20-12-19(27-2)15(11-17(13)20)3-6-21(25)24-16-4-5-18-14(10-16)7-8-23-18/h4-5,7-12,23H,3,6H2,1-2H3,(H,24,25) |

| Standard InChI Key | PCJXUJNNYXJAFV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |

Introduction

Synthesis and Reactivity

The synthesis of such compounds typically involves the reaction of indole derivatives with chromenone precursors. The reactivity can be explored through various chemical transformations, including amide bond formation and modifications of the indole and chromenone rings.

Biological Activity

Compounds with indole and chromenone structures often exhibit significant biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. For instance, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione shows antimitotic activity against human tumor cells . While specific data on N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is not available, related compounds suggest potential biological activities.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide | Indole and chromenone with propanamide linker | Presence of indole and chromenone |

| N-(2-(1H-indol-3-yl)ethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide | Indole and chromenone with acetamide linker | Different linker and chromenone position |

| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Thiazole and isoindoline structures | Different heterocyclic rings |

Research Findings and Future Directions

Given the lack of specific data on N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide, future research should focus on its synthesis, biological activity screening, and interaction studies. These efforts could uncover potential applications in pharmaceutical development, particularly in areas where indole and chromenone derivatives have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume